molecular formula C12H13ClN2 B3023618 N1-Phenylbenzene-1,3-diamine hydrochloride CAS No. 6590-45-0

N1-Phenylbenzene-1,3-diamine hydrochloride

Cat. No.: B3023618
CAS No.: 6590-45-0
M. Wt: 220.7 g/mol
InChI Key: ZVAATBITZAHAKA-UHFFFAOYSA-N
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Description

N1-Phenylbenzene-1,3-diamine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Luminescent Materials and Sensing Applications

Research on plastic scintillators based on polymethyl methacrylate has demonstrated the effectiveness of incorporating various luminescent dyes, including phenylbenzene derivatives, to improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such materials find critical applications in radiation detection, emphasizing the potential of N1-Phenylbenzene-1,3-diamine hydrochloride in enhancing the performance of luminescent materials used in scientific and industrial sensing applications (Salimgareeva & Kolesov, 2005).

Advanced Oxidation Processes

The degradation of contaminants using advanced oxidation processes (AOPs) is a significant area of environmental research. Compounds structurally related to this compound have been explored for their reactivity in AOPs, leading to the generation of various by-products. Understanding the reactivity and degradation pathways of such compounds contributes to the development of more efficient water treatment technologies, highlighting the potential environmental applications of this compound (Qutob et al., 2022).

Pharmaceutical and Biological Research

Phlorotannins, complex polyphenolic compounds found in brown seaweed, share structural similarities with this compound, particularly in their benzene rings and functional groups. These compounds have been extensively studied for their neuroprotective, antidiabetic, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This broad range of bioactivities suggests potential pharmaceutical and biological research applications for this compound, particularly in exploring novel therapeutic agents (Shrestha, Zhang, & Smid, 2021).

Catalysis and Chemical Synthesis

The development and application of palladium nanoparticles on renewable polysaccharides as catalysts for cross-coupling reactions is an area of significant interest in chemical synthesis. The role of phenylbenzene derivatives in such systems highlights the potential of this compound in catalysis, particularly in facilitating environmentally friendly and efficient chemical reactions. These applications are crucial for advancing sustainable chemical manufacturing processes (Wolfson & Levy‐Ontman, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-N-phenylbenzene-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAATBITZAHAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.